4-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Overview
Description
4-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
Target of Action
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition can lead to a reduction in inflammation, tumor growth, and other pathological processes.
Biochemical Pathways
It is known that the compound can influence various biological pathways in the body.
Result of Action
The molecular and cellular effects of 4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide’s action include a reduction in the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide in lab experiments is its potent inhibitory effect on PAK4. This makes it a valuable tool for studying the role of PAK4 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 4-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide. One direction is to further explore its potential therapeutic applications in various diseases. Another direction is to develop more soluble analogs of this compound that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Scientific Research Applications
The scientific research application of 4-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is primarily focused on its potential therapeutic applications. This compound has been shown to be a potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-iodo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMTFCYMJTCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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